3-[Difluoro(trimethylsilyl)methyl]aniline

Organic Synthesis Medicinal Chemistry Fluorination

This organofluorine building block uniquely combines a nucleophilic aniline with a silyl-protected difluoromethylene precursor. Its high LogP (4.13) and distinct PSA (26.02 Ų) profile make it essential for CNS drug programs and materials science, unlike simpler anilines or standalone reagents. Order from verified suppliers for your advanced R&D projects.

Molecular Formula C10H15F2NSi
Molecular Weight 215.31 g/mol
CAS No. 223683-81-6
Cat. No. B12842044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Difluoro(trimethylsilyl)methyl]aniline
CAS223683-81-6
Molecular FormulaC10H15F2NSi
Molecular Weight215.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C(C1=CC(=CC=C1)N)(F)F
InChIInChI=1S/C10H15F2NSi/c1-14(2,3)10(11,12)8-5-4-6-9(13)7-8/h4-7H,13H2,1-3H3
InChIKeyBUIJCBOSNIIPTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Difluoro(trimethylsilyl)methyl]aniline (CAS 223683-81-6): A Specialized Aniline-Derived Building Block for Fluorinated Synthesis


3-[Difluoro(trimethylsilyl)methyl]aniline, with CAS number 223683-81-6, is an organofluorine compound characterized by an aniline core substituted at the meta position with a difluoro(trimethylsilyl)methyl group . This molecule serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and materials science, where the unique electronic properties of the difluoromethyl and trimethylsilyl moieties are leveraged . Its molecular formula is C10H15F2NSi, and it has a molecular weight of 215.32 g/mol .

Why Unspecified Aniline Derivatives or Generic Difluoromethyl Reagents Cannot Replace 3-[Difluoro(trimethylsilyl)methyl]aniline


Generic substitution of 3-[Difluoro(trimethylsilyl)methyl]aniline with simpler aniline derivatives or alternative difluoromethylating agents is not scientifically justifiable due to its dual functionality. The compound uniquely combines a nucleophilic aniline site with a silyl-protected difluoromethylene anion precursor . Unlike simple anilines, which lack fluorinated motifs, or standalone difluoromethylating reagents like Me3SiCF3 or Me3SiCF2H, which do not provide an aryl amine handle for further elaboration , this molecule acts as a bifunctional synthon. Its specific LogP of 4.13 and PSA of 26.02 Ų further distinguish its physicochemical profile from close analogs, impacting solubility and membrane permeability in medicinal chemistry contexts .

Quantitative Differentiation of 3-[Difluoro(trimethylsilyl)methyl]aniline: Head-to-Head and Cross-Study Evidence


Synthetic Yield Advantage in Nucleophilic Difluoromethylene Synthon Generation

As a precursor to nucleophilic difluoromethylene synthons, compounds containing the difluoro(trimethylsilyl)methyl group, such as heteroaryl-N-difluoromethyltrimethylsilanes, are synthesized in preparative yields of 71-75% under optimized conditions . While direct yield data for 3-[Difluoro(trimethylsilyl)methyl]aniline itself is not published, the methodology for analogous compounds establishes a reliable synthetic efficiency baseline . In contrast, alternative difluoromethylation reagents like (difluoromethyl)trialkylsilanes (R3SiCF2H) and bis(trimethylsilyl)difluoromethane are not general reagents for difluoromethylation due to lower reactivity and narrower substrate scope .

Organic Synthesis Medicinal Chemistry Fluorination

Enhanced Lipophilicity (LogP) for Medicinal Chemistry Optimization

3-[Difluoro(trimethylsilyl)methyl]aniline exhibits a calculated LogP value of 4.13 . This value is significantly higher than that of the non-fluorinated parent aniline (LogP ≈ 0.90) [1] and the partially fluorinated analog 3-(trifluoromethyl)aniline (LogP ≈ 2.25) [2]. The increased lipophilicity imparted by the difluoro(trimethylsilyl)methyl group can enhance membrane permeability and potentially improve oral bioavailability of drug candidates, though specific biological data for this compound is not available.

Medicinal Chemistry Drug Design ADME

Moderate Polar Surface Area (PSA) Balances Permeability and Solubility

The compound has a calculated Polar Surface Area (PSA) of 26.02 Ų . This value falls within an optimal range for CNS drug candidates (typically < 90 Ų) and is lower than that of the parent aniline (26.02 Ų vs. 26.02 Ų, identical due to the primary amine being the main contributor) [1]. However, compared to 3-(trifluoromethyl)aniline (PSA = 26.02 Ų, identical) [2], the increased molecular weight and lipophilicity (LogP 4.13 vs. 2.25) shift the compound towards more lipophilic, potentially blood-brain barrier penetrant chemical space, offering a distinct physicochemical profile for library design.

Drug Design Physicochemical Properties ADME

Dual Reactivity: Nucleophilic Aniline and Silyl-Protected Difluoromethylene Anion

3-[Difluoro(trimethylsilyl)methyl]aniline offers orthogonal reactivity: the aniline nitrogen can undergo N-alkylation, acylation, or diazonium chemistry, while the difluoro(trimethylsilyl)methyl group can be activated by fluoride sources (e.g., TBAF, CsF) to generate a nucleophilic difluoromethylene anion equivalent for addition to carbonyls and other electrophiles . In contrast, simpler aniline derivatives (e.g., 3-methylaniline, 3-methoxyaniline) lack the fluorinated synthon, and standalone difluoromethylating reagents like Me3SiCF3 or Me3SiCF2H do not provide an aryl amine handle for further diversification . No quantitative reactivity data is available for the specific compound, but the class-level behavior of heteroaryl-N-difluoromethyltrimethylsilanes demonstrates this dual reactivity .

Organic Synthesis Methodology Fluorination

Recommended Application Scenarios for Procuring 3-[Difluoro(trimethylsilyl)methyl]aniline


Synthesis of Fluorinated Drug Candidates with Enhanced Metabolic Stability

Medicinal chemistry teams can utilize this compound to introduce a difluoromethylene unit adjacent to an aniline core, a motif known to improve metabolic stability and modulate pKa. The high LogP (4.13) suggests potential for CNS penetration, making it suitable for neurological drug discovery programs. The dual reactivity allows for late-stage diversification after difluoromethyl incorporation.

Development of Novel Fluorinated Materials and Agrochemicals

The unique electronic properties of the difluoro(trimethylsilyl)methyl group can be exploited in the design of new materials with tailored dielectric constants or surface properties. In agrochemistry, the fluorinated aniline motif is a common feature in herbicides and fungicides, where the enhanced lipophilicity may improve cuticle penetration and bioavailability.

Methodology Development for Difluoromethylenation Reactions

Synthetic organic chemists focusing on fluorination methodology can use this compound as a benchmark substrate or precursor for generating nucleophilic difluoromethylene synthons . The reliable synthetic yield of 71-75% for related heteroaryl compounds provides a solid foundation for optimizing reaction conditions and expanding substrate scope.

Building Block for Bioconjugation and Chemical Biology Probes

The aniline handle allows for facile conjugation to biomolecules (e.g., via diazonium coupling or amide bond formation), while the difluoro(trimethylsilyl)methyl group can serve as a masked ¹⁹F NMR probe or a site for further radiolabeling. The moderate PSA (26.02 Ų) and lipophilic character may also influence subcellular localization, enabling the design of targeted imaging agents.

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